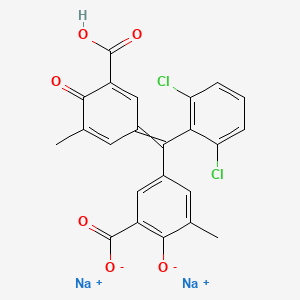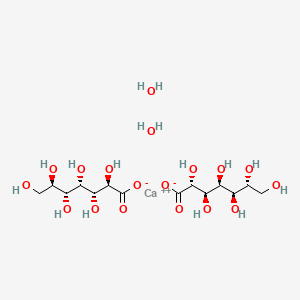
FISONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FISONATE is a synthetic compound that has been developed for use in scientific research. It is a highly potent and selective agonist of the G protein-coupled receptor (GPCR) GPR40, also known as free fatty acid receptor 1 (FFAR1). GPR40 is primarily expressed in pancreatic beta cells and is involved in the regulation of insulin secretion. FISONATE has been shown to stimulate insulin secretion in vitro and in vivo, making it a promising tool for studying the role of GPR40 in glucose homeostasis and diabetes.
Aplicaciones Científicas De Investigación
Fuzzy Inference Systems (FIS) in Data-Driven Solutions
Fuzzy Inference Systems (FIS) are extensively employed to tackle complex problems characterized by vagueness, imprecision, and uncertainty across various domains. Despite the challenges in FIS development due to complexity, they contribute significantly to enhancing attributes like performance, accuracy, efficiency, and interpretability. A comprehensive review of 1340 scientific papers highlights the complexity issues in FIS, including computational complexity, fuzzy rules complexity, membership functions complexity, data complexity, and knowledge representation complexity (Miliauskaitė & Kalibatienė, 2020).
FIS in Health and Social Policy
In health and social policy contexts, FIS is relevant in assessing public attitudes towards financial incentives for organ donation. Diverse opinions exist, with a general preference for noncommercial forms and expressions of social reciprocity, suggesting a shift from incentives to reciprocity (Hoeyer, Schicktanz, & Deleuran, 2013).
FIS in Economic and Public Health
FIS also plays a role in fiscal interventions on food and beverages, especially in high-income countries. These interventions influence the consumption of taxed and subsidized foods, potentially improving health outcomes. However, evidence from high-income countries may not be directly applicable to middle and low-income countries (Alagiyawanna et al., 2015).
FIS in Information Systems and Technology
The term FIS is also used in the context of information systems, such as 'feral information systems', 'shadow systems', and 'workarounds'. A study of 41 scientific articles aims to explore and investigate the differences between these terms, highlighting the importance of understanding IS terminology within the field of research (Lund-Jensen et al., 2016).
FIS in Neurological Research
In Spain, neurological research, particularly related to the Health Research Fund (FIS), indicates a need for increased expenditure for biomedical research and intensified clinical research and management. Setting up communication networks among neuro-scientists, clinicians, and epidemiologists is crucial for the future of neurological research in Spain (Bermejo Pareja, 2004).
FIS in Environmental Science
The Fischnetz project in Switzerland is an example of a successful transdisciplinary project at the interface of science and public policy. It aimed to identify causes of fish catch decline and propose remedial measures, resulting in significant policy impacts and high-quality scientific outputs (Burkhardt-Holm & Zehnder, 2018).
Propiedades
Número CAS |
132742-32-6 |
|---|---|
Nombre del producto |
FISONATE |
Fórmula molecular |
C12F6H20N1O4P1 |
Peso molecular |
387.26 |
Sinónimos |
FISONATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1148366.png)


![5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine](/img/structure/B1148372.png)

